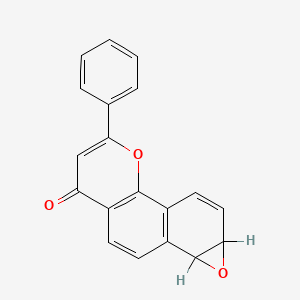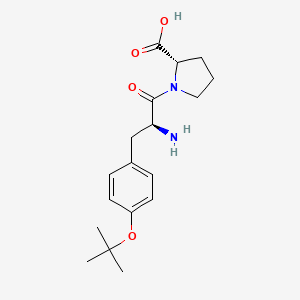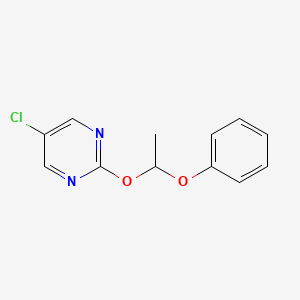
5-Chloro-2-(1-phenoxyethoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(1-phenoxyethoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position and a phenoxyethoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-phenoxyethoxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 5-chloropyrimidine with 2-(1-phenoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Chloro-2-(1-phenoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
科学研究应用
5-Chloro-2-(1-phenoxyethoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-2-(1-phenoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
5-Chloro-2,4-diaminopyrimidine: Another pyrimidine derivative with a chloro group at the 5-position and amino groups at the 2- and 4-positions.
2-Phenoxy-5-chloropyrimidine: Similar structure but with the phenoxy group directly attached to the pyrimidine ring.
Uniqueness
5-Chloro-2-(1-phenoxyethoxy)pyrimidine is unique due to the presence of the phenoxyethoxy group, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
83768-44-9 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
5-chloro-2-(1-phenoxyethoxy)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O2/c1-9(16-11-5-3-2-4-6-11)17-12-14-7-10(13)8-15-12/h2-9H,1H3 |
InChI 键 |
YTBNPZMXTBACSY-UHFFFAOYSA-N |
规范 SMILES |
CC(OC1=CC=CC=C1)OC2=NC=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


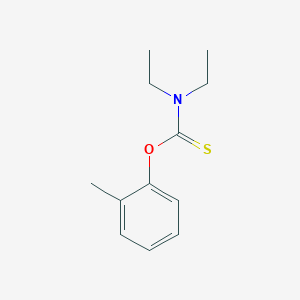
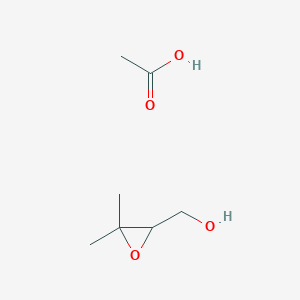

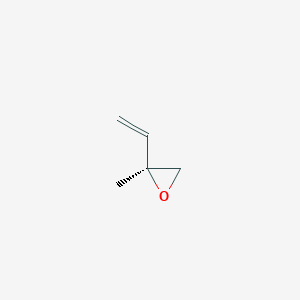
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
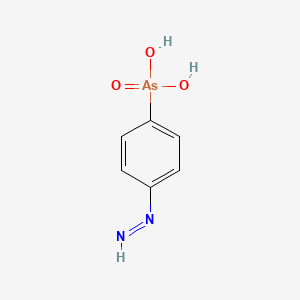
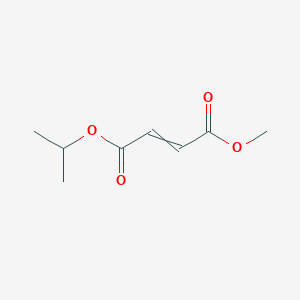
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
